molecular formula C16H20ClN3O3 B5273227 2-(2-Methoxy-6-(((pyridin-3-ylmethyl)amino)methyl)phenoxy)acetamide hydrochloride

2-(2-Methoxy-6-(((pyridin-3-ylmethyl)amino)methyl)phenoxy)acetamide hydrochloride

Cat. No.: B5273227
M. Wt: 337.80 g/mol
InChI Key: HDAVJJBAZYKGJH-UHFFFAOYSA-N
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Description

2-(2-Methoxy-6-(((pyridin-3-ylmethyl)amino)methyl)phenoxy)acetamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a pyridinylmethylamino group, and a phenoxyacetamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Properties

IUPAC Name

2-[2-methoxy-6-[(pyridin-3-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3.ClH/c1-21-14-6-2-5-13(16(14)22-11-15(17)20)10-19-9-12-4-3-7-18-8-12;/h2-8,19H,9-11H2,1H3,(H2,17,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAVJJBAZYKGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)N)CNCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-6-(((pyridin-3-ylmethyl)amino)methyl)phenoxy)acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenol Intermediate: The initial step involves the methoxylation of a phenol derivative to form 2-methoxyphenol.

    Introduction of the Pyridinylmethylamino Group: The methoxyphenol intermediate undergoes a nucleophilic substitution reaction with a pyridinylmethylamine derivative, forming the desired intermediate.

    Formation of the Phenoxyacetamide Moiety: The final step involves the acylation of the intermediate with chloroacetyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-6-(((pyridin-3-ylmethyl)amino)methyl)phenoxy)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield phenol derivatives, while nucleophilic substitution can lead to a variety of functionalized phenoxyacetamide compounds.

Scientific Research Applications

2-(2-Methoxy-6-(((pyridin-3-ylmethyl)amino)methyl)phenoxy)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical assays to study enzyme activity or as a ligand in receptor binding studies.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-6-(((pyridin-3-ylmethyl)amino)methyl)phenoxy)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride: This compound shares a similar core structure but with a chloro substituent instead of a methoxy group.

    N-(pyridin-2-yl)amides: These compounds have a pyridinylamide moiety and are used in various medicinal chemistry applications.

Uniqueness

2-(2-Methoxy-6-(((pyridin-3-ylmethyl)amino)methyl)phenoxy)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility, while the pyridinylmethylamino group provides specificity for certain biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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